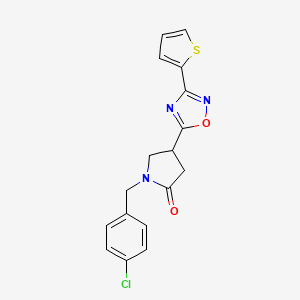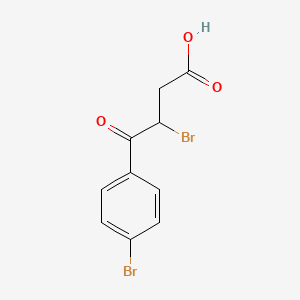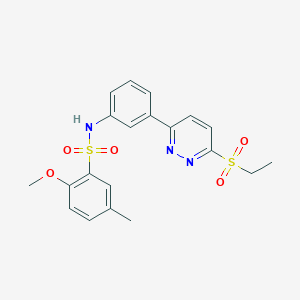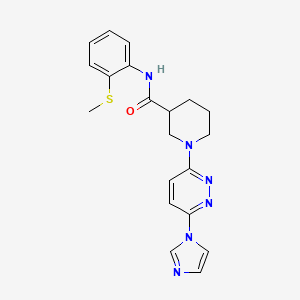
5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and oxadiazole rings would contribute to the rigidity of the molecule, and the chlorine atom would likely add some polarity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The amide group (-CONH2) is typically quite stable but can undergo hydrolysis under acidic or basic conditions. The thiophene ring can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide group and the chlorine atom could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has shown potential applications in various scientific research areas such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In drug discovery, this compound has been used as a lead compound for developing novel drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, survival, and differentiation. This compound has been shown to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and growth. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to reduce oxidative stress and inflammation in neuronal cells, leading to neuroprotection. In vivo studies have shown that this compound has antitumor activity in xenograft models of human cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. This compound has been shown to have a favorable pharmacokinetic profile, making it a suitable candidate for drug development. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Direcciones Futuras
There are several future directions for the research and development of 5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. One direction is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to investigate the structure-activity relationship of this compound to identify more potent and selective analogs. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound and its potential applications in other scientific research areas.
Métodos De Síntesis
5-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. The second step involves the reaction of 2-thiophenecarbonyl chloride with hydrazine hydrate to form 2-thiophenecarbohydrazide. The third step involves the reaction of 2-thiophenecarbohydrazide with chloroacetyl chloride to form 5-chloro-N-(2-thiophenecarbamoyl)thiophene-2-carboxamide. The final step involves the reaction of 5-chloro-N-(2-thiophenecarbamoyl)thiophene-2-carboxamide with 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole to form this compound.
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2S2/c12-8-4-3-6(19-8)9(16)13-11-15-14-10(17-11)7-2-1-5-18-7/h1-5H,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMHUXBZUTWVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Methoxypyrimidin-2-yl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2903812.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3-dimethoxyphenyl)methanone](/img/structure/B2903814.png)
![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2903816.png)
![N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride](/img/structure/B2903819.png)


![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile](/img/structure/B2903825.png)
![N-(2,5-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2903826.png)
![4-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2903827.png)


![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2903830.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2903835.png)